molecular formula C14H10BrN5O2S B11793214 1-(4-Bromophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-Bromophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11793214
M. Wt: 392.23 g/mol
InChI Key: MKDNTANQUKGEDA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a triazole ring, a bromophenyl group, and a pyrimidinylthio substituent

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl halide reacts with the triazole intermediate.

    Attachment of the Pyrimidinylthio Group: This can be done through a nucleophilic substitution reaction where a pyrimidinylthiol reacts with the bromophenyl-triazole intermediate.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Bromophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and controlled temperatures.

Scientific Research Applications

1-(4-Bromophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and the bromophenyl group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Bromophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with similar compounds such as:

    1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyrimidinylthio group, which may affect its reactivity and applications.

    5-((Pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the bromophenyl group, which may influence its binding properties and chemical behavior.

The presence of both the bromophenyl and pyrimidinylthio groups in this compound makes it unique, providing a combination of properties that can be exploited in various scientific applications.

Properties

Molecular Formula

C14H10BrN5O2S

Molecular Weight

392.23 g/mol

IUPAC Name

1-(4-bromophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C14H10BrN5O2S/c15-9-2-4-10(5-3-9)20-11(12(13(21)22)18-19-20)8-23-14-16-6-1-7-17-14/h1-7H,8H2,(H,21,22)

InChI Key

MKDNTANQUKGEDA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCC2=C(N=NN2C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

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